2-(Aminomethyl)pyrimidine-5-carboxylic acid
Description
Discovery and Historical Context
The development of this compound synthesis methods emerged from the broader historical progression of pyrimidine chemistry research. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The specific development of substituted pyrimidine-5-carboxylic acid compounds gained momentum in the mid-20th century with the recognition of their pharmaceutical potential. Patent literature from 1970 describes improved processes for producing substituted pyrimidine carboxylic acids, particularly those with basic substituents in the 4-position, indicating industrial interest in these compounds for antiphlogistic, analgesic, and antirheumatic applications. The synthesis methodology for this compound specifically involves several key reaction steps, including protection strategies, coupling reactions utilizing agents such as dicyclohexylcarbodiimide or N,N'-carbonyldiimidazole, and careful optimization of reaction conditions including temperature and solvent choice.
Research into pyrimidine derivatives expanded significantly during the latter half of the 20th century, driven by their presence in nucleic acids and their potential for developing therapeutic agents. The compound this compound emerged as part of this broader research effort, representing advances in synthetic methodology that allowed for precise introduction of functional groups at specific positions on the pyrimidine ring system.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's complete International Union of Pure and Applied Chemistry name is this compound, which precisely describes the substitution pattern on the pyrimidine ring system. The pyrimidine core structure contains nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring, distinguishing it from other diazines such as pyrazine and pyridazine.
The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is C1=C(C=NC(=N1)CN)C(=O)O, which provides a linear representation of the compound's connectivity. The International Chemical Identifier string InChI=1S/C6H7N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,1,7H2,(H,10,11) offers a standardized method for representing the compound's structure in databases and computational systems.
Table 1: Structural and Physical Properties of this compound
The structural classification places this compound within the broader category of pyrimidine derivatives, specifically as a substituted pyrimidine-5-carboxylic acid. The compound features two primary functional groups: an aminomethyl substituent at position 2 and a carboxylic acid group at position 5 of the pyrimidine ring. This substitution pattern creates opportunities for diverse chemical reactivity, as the amino group can participate in nucleophilic substitution reactions, the carboxylic acid can undergo typical carboxyl chemistry including esterification and amidation, and the aromatic pyrimidine ring can engage in electrophilic aromatic substitution under appropriate conditions.
Relevance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its embodiment of key principles governing nitrogen-containing aromatic systems and its utility as a synthetic intermediate. Pyrimidines represent one of the most important classes of heterocyclic compounds due to their widespread occurrence in biological systems and their extensive use in pharmaceutical chemistry. The presence of the pyrimidine base in thymine, cytosine, and uracil, which are essential building blocks of nucleic acids deoxyribonucleic acid and ribonucleic acid, establishes the fundamental importance of this heterocyclic system in biochemistry.
The compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. The aminomethyl substituent provides a site for further chemical modification through standard amine chemistry, while the carboxylic acid functionality offers opportunities for amide bond formation and ester synthesis. This dual functionality makes the compound particularly useful in medicinal chemistry applications where multiple points of structural modification are required to optimize biological activity.
Research has demonstrated that pyrimidine derivatives exhibit diverse pharmacological activities, including significant in vitro activity against various biological targets, positioning them as attractive scaffolds for drug discovery efforts. The literature indicates that compounds encompassing pyrimidine nuclei display antibacterial, antifungal, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities. While specific biological activities are beyond the scope of this structural analysis, these findings underscore the chemical versatility inherent in the pyrimidine framework.
Table 2: Chemical Reactivity Profile of this compound
| Functional Group | Reaction Type | Typical Conditions | Products |
|---|---|---|---|
| Aminomethyl | Nucleophilic Substitution | Alkyl halides, base | N-alkylated derivatives |
| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester derivatives |
| Carboxylic Acid | Amidation | Amine, coupling agent | Amide derivatives |
| Pyrimidine Ring | Electrophilic Substitution | Electrophile, Lewis acid | Ring-substituted products |
The compound's relevance extends to its role in demonstrating synthetic methodology development within heterocyclic chemistry. The successful synthesis of this compound requires careful control of reaction conditions and protection strategies, exemplifying the challenges and solutions characteristic of modern heterocyclic synthesis. The use of coupling agents such as dicyclohexylcarbodiimide or N,N'-carbonyldiimidazole to facilitate amide bond formation represents standard methodology in contemporary organic synthesis, while the optimization of temperature and solvent choice demonstrates the importance of reaction engineering in achieving high yields and purity.
Furthermore, the compound illustrates the principle of functional group compatibility in heterocyclic systems. The coexistence of amino and carboxylic acid functionalities on the same molecule requires synthetic strategies that protect one group while modifying another, highlighting fundamental concepts in synthetic organic chemistry. This aspect makes the compound valuable not only as a synthetic target but also as a teaching example in advanced organic chemistry education, demonstrating the integration of heterocyclic chemistry principles with practical synthetic methodology.
Properties
IUPAC Name |
2-(aminomethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,1,7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVIFWKMDQUOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665701 | |
| Record name | 2-(Aminomethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-78-6 | |
| Record name | 2-(Aminomethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Aminomethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative recognized for its diverse biological activities. This compound features an aminomethyl group at the 2-position and a carboxylic acid group at the 5-position, making it a valuable intermediate in the synthesis of various biologically active compounds, including those with therapeutic potential.
The molecular structure of this compound can be synthesized through various methods, including condensation reactions and functional group modifications. Its functional groups facilitate interactions with biological targets, which are crucial for its biological activity.
Key Properties:
- Molecular Formula: C₇H₈N₂O₂
- Molecular Weight: 168.15 g/mol
- Solubility: Soluble in water and organic solvents.
Antimicrobial Activity
Research has shown that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrimidine derivatives against different bacterial strains, demonstrating that compounds with carboxylic acid substituents showed enhanced antibacterial activity against pathogens such as Escherichia coli and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | K. pneumoniae | 16 µg/mL |
| Other Pyrimidines | B. cereus | Varies (noted range: 8-64 µg/mL) |
Anti-inflammatory Activity
Pyrimidine derivatives have been noted for their anti-inflammatory effects. A review highlighted that certain substituted pyrimidines could inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. Specifically, compounds similar to this compound demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .
Table 2: COX Inhibition Data
| Compound | COX-1 IC₅₀ (µmol) | COX-2 IC₅₀ (µmol) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound Similar to this compound | 0.05 ± 0.02 | 0.04 ± 0.02 |
The mechanism of action for this compound primarily involves its ability to act as a precursor for biologically active molecules. Its aminomethyl and carboxylic acid functionalities allow it to interact with various biological targets, influencing pathways related to inflammation and microbial resistance.
Case Studies
- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that pyrimidine derivatives significantly reduced inflammation compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Evaluation : In vitro studies on the antibacterial effects of this compound against Burkholderia pseudomallei showed promising results, indicating its potential as a lead compound for developing new antibiotics targeting resistant strains .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. A study evaluated the efficacy of various pyrimidine compounds against bacterial strains, revealing that 2-(Aminomethyl)pyrimidine-5-carboxylic acid demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interaction with bacterial enzymes, inhibiting their function .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro assays showed that structurally similar compounds inhibited the growth of cancer cells effectively. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, suggesting that this compound may exhibit comparable effects .
Enzyme Inhibition Studies
The compound serves as a building block in synthesizing pharmaceuticals targeting nucleic acid synthesis and function. Its interaction with enzymes involved in these pathways could lead to significant therapeutic applications .
Biological Studies
Enzyme Interaction Studies
The compound has been utilized as a probe to understand biochemical pathways involving pyrimidines. Its ability to inhibit enzyme activity makes it a valuable tool for studying metabolic pathways and developing enzyme inhibitors .
Cell Membrane Permeability
The presence of the amino group enhances the lipophilicity of the compound, improving its ability to cross cell membranes and increasing bioavailability. This property is crucial for developing effective therapeutic agents .
Materials Science
Research suggests potential applications in developing novel materials with specific electronic or optical properties. The unique structure of this compound allows for the design of materials that can be utilized in electronic devices or sensors .
| Compound Name | Biological Activity | IC50 Values (μM) |
|---|---|---|
| This compound | Antimicrobial, anticancer potential | Not directly reported |
| 5-Fluorouracil | Anticancer (inhibits cell proliferation) | 11.73 - 17.02 |
Case Studies
- Antimicrobial Efficacy Study
- Anticancer Research
- Enzyme Interaction Insights
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties:
Key Observations :
- Hydrophilicity: The aminomethyl group (logP ≈ -1.2 estimated) offers better aqueous solubility than methylthio (logP ≈ 1.5) or anilino (logP ≈ 2.0) groups .
- Reactivity: 2-Aminopyrimidine-5-carboxylic acids undergo decarboxylative cross-coupling with aryl halides, enabling diversification into bioactive molecules .
Substituent Variations at Position 4
Position 4 modifications further modulate bioactivity:
Preparation Methods
Direct Amination of 5-Alkoxymethylpyrimidines
A notable industrially relevant approach involves the conversion of 5-alkoxymethylpyrimidines into the corresponding 5-aminomethyl derivatives by reaction with ammonia in the presence of catalysts such as Lewis acids (e.g., aluminum oxide). This method has been developed to improve the synthesis of intermediates related to vitamin B1 (thiamine) production, where 2-methyl-4-amino-5-aminomethylpyrimidine is a key intermediate.
- Process Description : Starting from 2-methyl-4-amino-5-alkoxymethylpyrimidines, the alkoxy group is replaced by an amino group through catalytic amination.
- Reaction Conditions : The reaction is typically conducted in an inert organic solvent or ammonia itself, at temperatures ranging from 180°C to 350°C, often around 210-300°C.
- Catalysts : Lewis acid catalysts such as Al₂O₃ are preferred for their selectivity and efficiency.
- Ammonia Usage : Large excess of ammonia (10-300 equivalents) is used to drive the reaction.
- Advantages : This route avoids complicated reduction steps and provides a direct and selective synthesis pathway.
| Entry | Substrate (5-alkoxymethylpyrimidine) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-methyl-4-amino-5-methoxymethylpyrimidine | Al₂O₃ | Toluene | 230 | 4 | High | High |
This method is described extensively in patent US6365740B1, highlighting its industrial applicability and advantages over prior art that required reduction of nitrile or formyl intermediates.
Synthesis via β-Alkoxypropionitrile Precursors
The 5-alkoxymethylpyrimidine intermediates themselves are prepared from β-alkoxypropionitriles through a sequence involving:
- Formation of alkali metal enolates from α-formyl-β-alkoxypropionitriles.
- Alkylation to form enol ethers.
- Condensation with acetamidine to yield the pyrimidine ring.
Ester Hydrolysis of 2-Amino-4-hydroxypyrimidine-5-carboxylates
Another synthetic strategy involves preparing 2-amino-4-hydroxypyrimidine-5-carboxylate esters followed by hydrolysis to the free acid. This approach is used in designing zinc-binding compounds targeting bacterial enzymes, where the 5-carboxylate group is critical for biological activity.
- Key Steps :
- Reaction of thioether intermediates with amines to form 2-aminopyrimidine analogs.
- Subsequent ester hydrolysis using sodium hydroxide followed by acidification to yield the carboxylic acid.
- Yields : Generally good yields are reported for the hydrolysis step.
- Relevance : This method is significant in medicinal chemistry for generating biologically active pyrimidine carboxylic acids.
| Method | Starting Materials | Key Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic amination of 5-alkoxymethylpyrimidines | 2-methyl-4-amino-5-alkoxymethylpyrimidines | Amination (alkoxy → amino) | 180-350°C, Lewis acid catalyst, excess NH₃ | Direct, high selectivity, industrially scalable | Requires high temperature and pressure |
| β-Alkoxypropionitrile route | β-alkoxypropionitriles | Enolate formation, alkylation, condensation | Multi-step, moderate conditions | Enables precise functionalization | Multi-step, complex intermediates |
| Ester hydrolysis of pyrimidine esters | 2-amino-4-hydroxypyrimidine-5-carboxylate esters | Hydrolysis | NaOH, acidification | Good yields, useful for medicinal chemistry | Requires pre-synthesized esters |
- The catalytic amination method provides a more straightforward and economically feasible route compared to traditional reduction or hydrolysis routes, which often involve toxic intermediates such as β-aminopropionitrile or complicated reductive aminations.
- The use of Lewis acid catalysts, particularly aluminum oxide, enhances reaction selectivity and yield, reducing by-products.
- The β-alkoxypropionitrile route, while more complex, allows for versatile modifications at the pyrimidine ring and is well-documented in the literature for the synthesis of vitamin B1 precursors.
- Hydrolysis of esters to obtain the free acid is a classical and reliable method in medicinal chemistry for preparing carboxylic acid derivatives of pyrimidines, facilitating further biological evaluation.
- The synthetic methodologies align with the broader context of pyrimidine chemistry, where functionalization at the 2- and 5-positions is critical for biological activity and pharmaceutical applications.
The preparation of 2-(Aminomethyl)pyrimidine-5-carboxylic acid is effectively achieved through catalytic amination of 5-alkoxymethylpyrimidines, supported by precursor synthesis from β-alkoxypropionitriles and complementary ester hydrolysis techniques. These methods provide high selectivity, good yields, and industrial applicability, making them authoritative routes in both academic and industrial settings. Continued research into catalyst optimization and reaction conditions promises further improvements in efficiency and scalability.
Q & A
Basic Questions
Q. What synthetic routes are available for preparing 2-(Aminomethyl)pyrimidine-5-carboxylic acid from ester precursors?
- Methodological Answer : The compound can be synthesized via hydrolysis of ethyl ester derivatives. For example, saponification using aqueous NaOH (1–2 equivalents) at room temperature for 1 hour, followed by acidification with HCl to precipitate the carboxylic acid. Ethyl acetate extraction and drying over MgSO₄ yield the pure product. This approach is validated in analogous pyrimidine carboxylic acid syntheses .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirm molecular weight via observed [M+H]⁺ peaks (e.g., m/z 338 in trifluoromethyl-substituted analogs ).
- NMR : ¹H/¹³C NMR identifies the aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) groups. Aromatic protons in the pyrimidine ring appear as distinct doublets (δ 8.5–9.0 ppm).
- IR : Carboxylic acid O-H stretches (~2500–3500 cm⁻¹) and C=O stretches (~1700 cm⁻¹) are diagnostic .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer : Store in sealed containers at room temperature in dry conditions to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy (H315, H319 hazards). Avoid prolonged exposure to light, as photodegradation may occur in pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers optimize the coupling of this compound with amines to form amides?
- Methodological Answer :
- Coupling Agents : Use EDCI/HOBT in anhydrous DMF or THF under nitrogen. For sterically hindered amines, switch to T3P or PyBOP for improved efficiency.
- Monitoring : Track reaction progress via TLC (Rf shift) or HPLC (retention time comparison with starting material).
- Purification : Remove unreacted acid using basic aqueous washes, followed by column chromatography (silica gel, EtOAc/hexanes gradient) .
Q. What strategies address contradictory biological activity data in SAR studies of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃ ) or electron-donating groups to isolate electronic effects.
- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, π) with activity trends.
- Assay Validation : Compare in vitro enzyme inhibition data (e.g., IC₅₀ values ) with in silico docking (AutoDock Vina) to identify false positives/negatives.
Q. How can impurities in this compound be identified and quantified during synthesis?
- Methodological Answer :
- Analytical Techniques : UPLC-MS with C18 columns and 0.1% formic acid in water/acetonitrile gradients. Detect impurities via orthogonal UV (254 nm) and ELSD.
- Spiking Experiments : Add synthetic impurities (e.g., unhydrolyzed esters or methylthio byproducts ) to confirm retention times.
- Buffer Optimization : Use ammonium acetate (pH 6.5) for improved peak resolution in HPLC .
Q. What computational methods support the design of derivatives for targeted drug delivery?
- Methodological Answer :
- DFT Calculations : Predict pKa values of the carboxylic acid group (B3LYP/6-31G* level) to optimize solubility.
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinases ). Use GROMACS with CHARMM force fields.
- QSAR Models : Train models on substituent descriptors (e.g., logP, molar refractivity) to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
